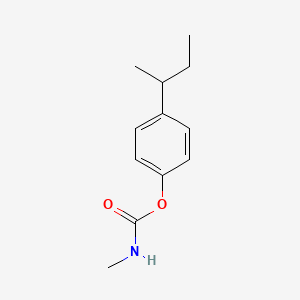

(4-butan-2-ylphenyl) N-methylcarbamate

Description

Overview of Carbamate (B1207046) Chemical Class and Research Significance

Carbamates are a class of organic compounds derived from the unstable carbamic acid (NH₂COOH). researchgate.netwikipedia.orgwikipedia.org They are characterized by the carbamate functional group, which consists of a carbonyl group flanked by an oxygen and a nitrogen atom, with the general structure R₂NC(O)OR'. wikipedia.org The stability and versatility of the carbamate ester group have made these compounds significant in various fields of research and industry.

In medicinal chemistry, the carbamate moiety is a key structural motif in many approved drugs and prodrugs, valued for its chemical and metabolic stability and its ability to traverse cell membranes. researchgate.netnih.govresearchgate.net Carbamates are integral to the design of therapeutic agents, including acetylcholinesterase inhibitors like neostigmine (B1678181) and rivastigmine. wikipedia.org In agriculture, carbamates are widely used as pesticides, including insecticides and herbicides. nih.govresearchgate.net Their primary mode of action in this context is the inhibition of the enzyme acetylcholinesterase, which is crucial for nerve function in insects. nih.gov The wide-ranging applications of carbamates, from pharmaceuticals to agrochemicals, underscore their importance in academic and industrial research. nih.gov

Historical Context of Phenyl N-Methylcarbamate Research

The investigation of phenyl N-methylcarbamates is rooted in the broader study of carbamates as biologically active molecules. A significant focus of this research has been their function as anticholinesterase agents. nih.gov These compounds act as inhibitors of acetylcholinesterase, a critical enzyme in the nervous system. nih.govnih.gov Research has demonstrated that the inhibitory potency of phenyl methylcarbamates can be correlated with their molecular structural parameters. nih.gov

Early research into carbamate toxicity and biological activity, particularly with compounds like physostigmine, paved the way for the development of synthetic derivatives for various applications. mdpi.com The synthesis of methyl N-phenylcarbamate and its derivatives has been an area of active investigation, with researchers exploring non-phosgene routes for their preparation to develop greener reaction pathways. researchgate.net Studies have focused on the synthesis from precursors like aniline (B41778) and dimethyl carbonate or methyl carbamate. researchgate.net The development of palladium-catalyzed cross-coupling reactions has provided efficient methods for creating the aryl C-N bonds found in these molecules, which is significant for applications in medicinal chemistry and material science. benthamdirect.com The metabolism of these compounds has also been a subject of study; for instance, phenyl N-methylcarbamate is known to be metabolized in vivo to form hydroxylated derivatives. nih.gov

Structural Elucidation and Isomeric Considerations of (4-butan-2-ylphenyl) N-methylcarbamate

This compound is a specific derivative within the phenyl N-methylcarbamate family. Its chemical structure consists of a central phenyl ring substituted with an N-methylcarbamate group and a butan-2-yl (or sec-butyl) group. The molecular formula for this compound is C₁₂H₁₇NO₂. pharmaffiliates.com

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 100789-69-3 pharmaffiliates.com |

| Molecular Formula | C₁₂H₁₇NO₂ pharmaffiliates.com |

The substitution pattern of the sec-butyl group on the phenyl ring leads to positional isomers. The compound of interest, this compound, is the para (1,4-disubstituted) isomer. Other positional isomers include the ortho (1,2-disubstituted) and meta (1,3-disubstituted) isomers. These isomers, while sharing the same molecular formula, can exhibit different physical and chemical properties due to the varied spatial arrangement of the functional groups.

A well-known ortho isomer is Fenobucarb (B33119), or (2-butan-2-ylphenyl) N-methylcarbamate. nih.govnist.gov The meta isomer is known as m-sec-Butylphenyl N-methylcarbamate. nih.gov

Table 2: Positional Isomers of sec-Butylphenyl N-Methylcarbamate

| Isomer Position | Systematic Name | Common Name | CAS Number |

|---|---|---|---|

| ortho (2-position) | (2-butan-2-ylphenyl) N-methylcarbamate | Fenobucarb, BPMC nih.govchemspider.com | 3766-81-2 nih.govnist.gov |

| meta (3-position) | (3-butan-2-ylphenyl) N-methylcarbamate | - | 673-19-8 nih.gov |

A key structural feature of this compound is the presence of a chiral center within the butan-2-yl substituent. The second carbon atom of the butane (B89635) chain is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and the phenyl ring. askfilo.com This asymmetry means the molecule is chiral and can exist as a pair of non-superimposable mirror images known as enantiomers. askfilo.comtru.cacureffi.org

These enantiomers are designated as (R)-(4-butan-2-ylphenyl) N-methylcarbamate and (S)-(4-butan-2-ylphenyl) N-methylcarbamate. While enantiomers have identical physical properties such as melting point and boiling point, they rotate plane-polarized light in opposite directions. tru.cacureffi.org The stereochemistry of a molecule can significantly influence its interaction with other chiral molecules, such as biological receptors and enzymes. The presence of stereoisomers can lead to marked differences in biological activity. nih.govrsc.org

The systematic naming of carbamates follows the rules established for derivatives of carboxylic acids. libretexts.org Carbamates are formally considered esters of carbamic acid (H₂NCOOH). wikipedia.org

The IUPAC name, This compound , can be deconstructed as follows:

Carbamate : This is the parent name, indicating an ester of carbamic acid. libretexts.org

(4-butan-2-ylphenyl) : This part of the name describes the alcohol-derived portion (the 'ester' part) of the molecule. It specifies a phenyl group substituted at the 4-position with a butan-2-yl group.

N-methyl : This prefix indicates that a methyl group is substituted on the nitrogen atom of the carbamate functional group.

This systematic nomenclature allows for the unambiguous identification of the compound's structure, including the nature and position of all substituents on both the nitrogen and oxygen atoms of the core carbamate group.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (2-butan-2-ylphenyl) N-methylcarbamate |

| (3-butan-2-ylphenyl) N-methylcarbamate |

| 2-butanol |

| Aniline |

| Carbamic acid |

| Dimethyl carbonate |

| Fenobucarb |

| m-sec-Butylphenyl N-methylcarbamate |

| Methyl carbamate |

| Methyl N-phenylcarbamate |

| Neostigmine |

| Phenyl N-methylcarbamate |

| Physostigmine |

Structure

3D Structure

Properties

CAS No. |

100789-69-3 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

(4-butan-2-ylphenyl) N-methylcarbamate |

InChI |

InChI=1S/C12H17NO2/c1-4-9(2)10-5-7-11(8-6-10)15-12(14)13-3/h5-9H,4H2,1-3H3,(H,13,14) |

InChI Key |

SAHIEIKAICLWTR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)OC(=O)NC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 Butan 2 Ylphenyl N Methylcarbamate

Strategies for Carbon-Oxygen Carbamate (B1207046) Bond Formation

The crucial step in the synthesis of (4-butan-2-ylphenyl) N-methylcarbamate is the formation of the carbamate functional group, which involves creating a bond between the oxygen of a phenol (B47542) and the carbonyl carbon of a carbamoyl (B1232498) moiety.

Phenol Deprotonation and Carbamoylation Routes

A primary and widely utilized strategy for the synthesis of phenyl N-methylcarbamates involves the deprotonation of a phenolic precursor followed by carbamoylation. In the context of this compound, the synthesis commences with 4-butan-2-ylphenol.

The general mechanism involves the deprotonation of the phenol using a suitable base to form a more nucleophilic phenoxide ion. This is followed by the reaction of the phenoxide with a carbamoylating agent. Common carbamoylating agents for this purpose include methyl isocyanate and methylcarbamoyl chloride.

Using Methyl Isocyanate: The reaction of 4-butan-2-ylphenol with methyl isocyanate, often in the presence of a basic catalyst like triethylamine (B128534), is a direct method for the synthesis of the target compound. google.com The high reactivity of the isocyanate group with the phenoxide facilitates the formation of the carbamate bond. However, the high toxicity and volatility of methyl isocyanate are significant drawbacks to this method, prompting the exploration of safer alternatives. google.com

Using Methylcarbamoyl Chloride: An alternative route involves the use of methylcarbamoyl chloride. The phenoxide ion, generated by the deprotonation of 4-butan-2-ylphenol, acts as a nucleophile and attacks the electrophilic carbonyl carbon of methylcarbamoyl chloride, leading to the formation of this compound and a chloride salt as a byproduct.

A patent describing a process for synthesizing fenobucarb (B33119) (a common name for a related isomer, 2-sec-butylphenyl N-methylcarbamate) highlights a method where o-sec-butyl phenol is reacted in the presence of triethylamine as a catalyst. google.com The reaction temperature is controlled between 30-80 °C. google.com This process exemplifies the industrial approach to phenol carbamoylation.

Alternative Synthetic Pathways for Phenyl N-Methylcarbamate Scaffolds

Concerns over the use of hazardous reagents like phosgene (B1210022) and methyl isocyanate have driven the development of alternative, "greener" synthetic pathways for phenyl N-methylcarbamates.

Non-Phosgene Routes: These methods avoid the use of phosgene and its derivatives. One such approach involves the reaction of phenylurea with methanol. This reaction can proceed even without a catalyst, though the yield is significantly enhanced by the presence of a basic catalyst. Another non-phosgene route is the one-pot synthesis from aniline (B41778), urea (B33335), and methanol, which is considered an environmentally friendly process. acs.orgresearchgate.net The methoxycarbonylation of aniline with dimethyl carbonate (DMC) also represents a safer alternative.

Transcarbamoylation: This method involves the transfer of a carbamoyl group from a donor molecule, such as methyl carbamate or phenyl carbamate, to an alcohol or phenol. organic-chemistry.org Tin-catalyzed transcarbamoylation of alcohols with phenyl carbamate has been shown to proceed smoothly to generate the corresponding carbamates in good yields. organic-chemistry.org

Below is a table summarizing various synthetic routes to phenyl N-methylcarbamate scaffolds.

| Synthetic Route | Key Reactants | Catalyst/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Isocyanate Route | Phenol, Methyl Isocyanate | Basic catalyst (e.g., triethylamine) | Direct, often high yield | Use of highly toxic and volatile methyl isocyanate google.com |

| Carbamoyl Chloride Route | Phenol, Methylcarbamoyl Chloride | Base for deprotonation | Avoids methyl isocyanate | Carbamoyl chlorides can be moisture-sensitive |

| Phenylurea Route | Phenylurea, Methanol | Basic catalyst enhances yield | Non-phosgene route | May require higher temperatures |

| One-Pot Aniline-Urea Route | Aniline, Urea, Methanol | Various catalysts studied researchgate.net | Green reaction route acs.org | Complex reaction mixture, potential for side products |

| Transcarbamoylation | Phenol, Carbamoyl Donor (e.g., phenyl carbamate) | Tin catalysts organic-chemistry.org | Avoids hazardous reagents | Equilibrium-driven, may require removal of byproducts |

Targeted Synthesis of Isomeric and Analogous Structures

The synthesis of isomers and analogs of this compound is crucial for understanding structure-activity relationships and for the development of new compounds with tailored properties.

Approaches for ortho-, meta-, and para-Substituted Phenyl Methylcarbamates

The synthesis of ortho-, meta-, and para-substituted phenyl methylcarbamates is readily achieved by selecting the appropriately substituted phenol as the starting material. For instance, to synthesize the ortho-isomer, 2-butan-2-ylphenol would be used, while 3-butan-2-ylphenol would serve as the precursor for the meta-isomer. The subsequent carbamoylation reaction would then proceed as described in section 2.1.1.

The position of the substituent on the phenyl ring can significantly influence the biological activity of the resulting carbamate. Studies on various substituted phenyl N-methylcarbamates have shown that the electronic and steric properties of the substituents, as well as their position, are key determinants of their inhibitory potency against enzymes like acetylcholinesterase. nih.govnih.gov

Derivatization for Structure-Activity Relationship Studies

Derivatization of the this compound structure is a common strategy in medicinal chemistry to probe structure-activity relationships (SAR). This involves systematically modifying different parts of the molecule and evaluating the effect of these changes on its biological activity.

Modifications can be made to:

The Phenyl Ring: Introducing a variety of substituents (e.g., alkyl, alkoxy, halogen) at different positions on the phenyl ring allows for the investigation of electronic and steric effects on activity. nih.gov

The Alkyl Group: The butan-2-yl group can be replaced with other alkyl or cycloalkyl groups to explore the impact of lipophilicity and steric bulk in that region of the molecule.

The Carbamate Moiety: While less common for this specific class, modifications to the N-methyl group could also be explored, although this can significantly alter the compound's interaction with its biological target.

The goal of SAR studies is to identify the key structural features responsible for the desired biological activity, which can guide the design of more potent and selective compounds. For example, quantitative structure-activity relationship (QSAR) analysis has been used to correlate the inhibitory activity of carbamates with the electronic properties of the substituents on the phenyl ring. nih.govnih.gov

Characterization of Synthetic Products within Academic Frameworks

The unambiguous identification and characterization of newly synthesized compounds are fundamental requirements in academic research. A combination of spectroscopic and analytical techniques is employed to confirm the structure and purity of this compound and its derivatives.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the molecular structure. In the 13C NMR spectrum of N-methylcarbamates, a characteristic signal for the carbamate carbonyl carbon appears around 156 ppm. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the N-H and C=O stretching vibrations of the carbamate group.

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can be used to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Chromatographic Methods:

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. nih.gov

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to determine the purity of the final product and to separate it from any unreacted starting materials or byproducts.

Elemental Analysis: This technique determines the elemental composition (C, H, N) of the compound, providing further confirmation of its empirical formula. nih.gov

The table below summarizes the analytical techniques used for the characterization of phenyl N-methylcarbamates.

| Technique | Information Obtained | Typical Application |

|---|---|---|

| 1H NMR | Provides information on the number, environment, and connectivity of protons. | Structural elucidation. |

| 13C NMR | Indicates the number and types of carbon atoms in the molecule. The carbamate carbonyl is a key signal. nih.gov | Structural confirmation. |

| IR Spectroscopy | Identifies functional groups (e.g., C=O, N-H). | Confirmation of carbamate formation. |

| Mass Spectrometry | Determines the molecular weight and fragmentation pattern. | Molecular weight confirmation. |

| Chromatography (TLC, GC, HPLC) | Assesses purity and separates components of a mixture. nih.gov | Reaction monitoring and purity analysis. |

| Elemental Analysis | Determines the percentage composition of elements (C, H, N). nih.gov | Confirmation of the empirical formula. |

Mechanistic Investigations of 4 Butan 2 Ylphenyl N Methylcarbamate at the Biochemical Level

Enzyme Inhibition Kinetics and Molecular Interactions

The primary mode of action for (4-butan-2-ylphenyl) N-methylcarbamate is the disruption of nerve function through the inhibition of acetylcholinesterase (AChE). mdpi.com This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in synaptic clefts, a process essential for terminating nerve signals. nih.gov By inhibiting AChE, the insecticide causes an accumulation of acetylcholine, leading to persistent stimulation of cholinergic receptors and subsequent neurotoxic effects in target organisms. nih.gov

This compound functions as an AChE inhibitor by forming an unstable complex with the enzyme. nih.gov The inhibition process involves the carbamoylation of a serine hydroxyl group within the active site of AChE. This reaction is analogous to the enzyme's natural interaction with its substrate, acetylcholine. However, the resulting carbamoylated enzyme is significantly more stable than the acetylated intermediate formed during acetylcholine hydrolysis. This slows down the enzyme's regeneration (decarbamoylation), rendering it temporarily inactive. nih.govnih.gov

The compound is chiral, and its enantiomers exhibit different biological activities. Studies have shown that the R-enantiomer of fenobucarb (B33119) (R-FNC) possesses greater insecticidal bioactivity compared to the S-enantiomer (S-FNC). acs.orgnih.gov This enantioselectivity is also reflected in their enzyme inhibitory activity, with the acetylcholinesterase inhibitory activity against target organisms following the order of R-FNC > racemic-FNC > S-FNC. acs.orgnih.gov This suggests a stereospecific interaction within the AChE active site, where the R-enantiomer achieves a more favorable binding orientation for the carbamoylation reaction.

Research on the effects of fenobucarb on silver barb (Barbonymus gonionotus) demonstrated a clear concentration-dependent inhibition of brain AChE. Exposure to increasing concentrations of the compound led to progressively higher levels of enzyme inhibition, with peak inhibition observed after nine hours. mdpi.com

Table 1: Brain Acetylcholinesterase (AChE) Inhibition in Silver Barb Exposed to this compound

| Exposure Time (hours) | AChE Inhibition (%) at 0.13 ppm | AChE Inhibition (%) at 1.27 ppm | AChE Inhibition (%) at 2.54 ppm |

| 3 | 47.4 | 63.7 | 76.8 |

| 9 | 34.3 | 73.6 | 79.7 |

| 72 | ~30 | ~30 | ~30 |

| 96 | 11.8 | 13.8 | 30.6 |

| Data sourced from a study on Silver Barb physiology and behavior. mdpi.com |

A key characteristic of carbamate (B1207046) insecticides, including this compound, is the reversibility of their inhibition of AChE. nih.govnih.gov Unlike organophosphates which cause essentially irreversible phosphorylation of the enzyme, the carbamoyl-enzyme complex formed by carbamates can undergo hydrolysis. nih.gov This process, known as decarbamoylation, restores the enzyme's function.

The rate of this spontaneous reactivation is significantly slower than the deacetylation that occurs with the natural substrate but is fast enough for the inhibition to be classified as reversible. nih.gov Evidence for this reversibility is seen in toxicological studies where symptoms of poisoning can subside as the enzyme recovers. nih.gov For instance, in the study of silver barb, AChE activity began to recover after reaching peak inhibition at nine hours, even while the fish remained in the treated water. mdpi.com However, the recovery can be slow; significant inhibition was still measured after 96 hours, and even after 14 days in clean water, enzyme activity in fish from the highest exposure group had not fully returned to baseline levels. mdpi.com

Comparative Enzymatic Studies with Related Carbamate Structures

The inhibitory potential of carbamates is highly dependent on their chemical structure. Comparative studies help to elucidate the structure-activity relationships that govern their interaction with AChE. The primary structural difference between carbamates and organophosphates lies in the nature of their bond with the AChE active site, with carbamates forming a reversible bond and organophosphates an irreversible one. nih.gov

Within the carbamate class, variations in the phenyl ring substituent and the N-alkyl groups influence both the affinity for the enzyme's active site and the rate of carbamoylation and decarbamoylation. For example, the kinetics of inhibition by this compound can be compared to other N-methylcarbamates like carbofuran (B1668357). Studies on carbofuran have shown it to be a potent AChE inhibitor that exhibits a mixed-type inhibition mechanism. ugm.ac.id

Furthermore, the stereochemistry of this compound is a critical factor in its enzymatic interactions. As previously noted, the R- and S-enantiomers display significant differences in their inhibitory potency. acs.orgnih.gov The R-enantiomer shows 1.8 to 2.7 times more bioactivity against target insects than the S-enantiomer. acs.org Conversely, the R-enantiomer exhibits 1.3 to 3.0 times lower toxicity against several non-target organisms. acs.org This highlights the importance of the three-dimensional structure of the inhibitor in fitting into the AChE active site.

Table 2: Comparative Bioactivity of this compound Enantiomers

| Enantiomer | Relative Insecticidal Activity | Relative Non-Target Toxicity | AChE Inhibitory Potency (Target Organisms) |

| R-FNC | High (1.8-2.7x > S-FNC) | Low (1.3-3.0x < S-FNC) | Highest |

| S-FNC | Low | High | Lowest |

| Racemic-FNC | Intermediate | Intermediate | Intermediate |

| Data derived from a comprehensive enantioselectivity evaluation. acs.orgnih.gov |

Theoretical Modeling and Computational Chemistry of Enzyme-Substrate Interactions

Computational methods provide invaluable insights into the atomic-level interactions between this compound and the AChE active site. nih.govresearchgate.net Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum chemical calculations are employed to model the binding process and the inhibition mechanism. mdpi.comnih.gov

These studies help to explain the observed enantioselectivity. In silico analyses have been used to explore the bioactivity mechanism of the fenobucarb enantiomers. acs.orgnih.gov Such models can predict the binding poses of the R- and S-enantiomers within the AChE active site gorge. The active site of AChE contains a catalytic triad (B1167595) and a peripheral anionic site, and the precise orientation of the inhibitor is crucial for effective carbamoylation. nih.gov Computational models can reveal differences in hydrogen bonding, hydrophobic interactions, and the distance and angle of attack on the catalytic serine residue between the two enantiomers, explaining the higher potency of the R-form. nih.gov

Theoretical models also contribute to understanding the broader kinetics of ligand entry, binding, and exit from the deeply buried active site of AChE. nih.gov By simulating the entire interaction pathway, researchers can calculate binding free energies and activation energies, which correlate with experimental kinetic data and provide a more complete picture of the inhibition process. nih.govnih.gov

Biodegradation and Environmental Transformation of 4 Butan 2 Ylphenyl N Methylcarbamate

Role of Specific Microbial Genera in Carbamate (B1207046) Biotransformation

A variety of microbial species have been identified with the capability to transform or completely degrade carbamate pesticides. For fenobucarb (B33119) specifically, bacteria isolated from rice paddy soils have demonstrated a robust ability to use the insecticide as their only carbon and energy source. researchgate.net Genetic analysis of these isolates has identified them as belonging to the genera Sphingobium and Novosphingobium. researchgate.net Studies also suggest that in some of these strains, the genes responsible for degradation are located on plasmids. researchgate.net

Beyond these specific genera, a broader range of microbes is known to be involved in the degradation of the wider carbamate class of pesticides.

Table 2: Microbial Genera Involved in Carbamate Biotransformation

| Microbial Genus | Type | Role in Carbamate Degradation |

| Sphingobium | Bacterium | Isolated and confirmed to degrade fenobucarb, using it as a sole carbon source. researchgate.net |

| Novosphingobium | Bacterium | Isolated and confirmed to degrade fenobucarb, using it as a sole carbon source. researchgate.net |

| Pseudomonas | Bacterium | Frequently cited in the degradation of various carbamates and the 2-sec-butylphenol (B1202637) intermediate. nih.govfrontiersin.org |

| Aspergillus | Fungus | Capable of hydrolyzing a wide range of carbamates, including fenobucarb. frontiersin.org |

| Pichia | Fungus (Yeast) | Shown to degrade carbamates like carbofuran (B1668357), carbaryl, and fenobucarb. frontiersin.org |

| Stenotrophomonas | Bacterium | Implicated in the general transformation of carbamate pesticides. frontiersin.org |

| Micrococcus | Bacterium | Implicated in the general transformation of carbamate pesticides. frontiersin.org |

| Enterobacter | Bacterium | Implicated in the general transformation of carbamate pesticides. frontiersin.org |

| Trametes | Fungus | Reported to degrade carbofuran, a related carbamate insecticide. frontiersin.org |

| Trichoderma | Fungus | Reported to degrade or transform various carbamate pesticides. frontiersin.org |

Bacterial and Fungal Metabolism in Environmental Contexts

The biodegradation of (4-butan-2-ylphenyl) N-methylcarbamate is primarily driven by microbial activity in soil and aquatic environments. Various bacterial and fungal species have been identified as capable of utilizing this compound as a source of carbon and energy.

Research has led to the isolation of numerous bacterial strains with the ability to degrade this compound. For instance, forty-five fenobucarb-degrading bacteria isolated from rice paddy soils were identified as belonging to the genera Sphingobium and Novosphingobium. researchgate.net These isolates demonstrated the capacity to use the insecticide as a sole carbon and energy source. researchgate.net Other studies have identified bacterial isolates, including those with similarities to Acinetobacter baumannii and Bacillus toyonensis, which could degrade 76-77% of the compound within five days of incubation. tandfonline.com The primary metabolic pathway initiated by these bacteria involves the hydrolysis of the carbamate ester linkage. nih.gov This initial step yields 2-sec-butylphenol as a key intermediate metabolite. researchgate.netresearchgate.net This metabolite is subsequently metabolized further, eventually leading to carbon dioxide and water. researchgate.net The degradation process is often enhanced when a consortium of different bacterial species is present. tandfonline.com

While research on bacterial degradation is more extensive, some fungi have also been shown to metabolize carbamate pesticides. The species Pichia anomala HQ-C-01, for example, has been reported to degrade fenobucarb, along with other carbamates like carbofuran and carbaryl. researchgate.net Fungal metabolism of carbamates can involve various enzymatic pathways, and different genera such as Trichoderma, Trametes, Aspergillus, and Mucor have been implicated in the degradation or transformation of various carbamate pesticides. nih.govresearchgate.net

The efficiency of microbial degradation can be influenced by environmental factors. For instance, the presence of dissolved organic carbon (DOC) can enhance microbial activity and increase the biodegradation of this compound in soil-water systems. researchgate.net

| Microorganism Type | Genera/Species | Key Metabolic Step | Primary Metabolite | Reference |

|---|---|---|---|---|

| Bacteria | Sphingobium, Novosphingobium | Hydrolysis of carbamate ester linkage | 2-sec-butylphenol | researchgate.net |

| Bacteria | Acinetobacter, Bacillus, Enterobacter | Degradation (up to 77% in 5 days) | Not specified | tandfonline.com |

| Fungi | Pichia anomala | Degradation | Not specified | researchgate.net |

Genetic Basis of Degradation (e.g., Plasmid-borne Genes)

The genetic determinants for the degradation of this compound are often located on mobile genetic elements, particularly plasmids, which facilitates their transfer among soil bacteria. nih.govnih.gov Studies on Sphingobium and Novosphingobium strains revealed that the ability to degrade this insecticide is linked to the presence of plasmids ranging in number from one to six. researchgate.net When these plasmids were removed or "cured" from the bacterial strains, the isolates lost their capacity to degrade the compound, strongly suggesting that the requisite degradative genes are plasmid-borne. researchgate.net

The enzymes responsible for the initial hydrolysis of the carbamate bond are known as carbamate hydrolases or carboxylesterases. While several carbamate hydrolase genes such as mcd, cahA, and cehA have been identified for other carbamate pesticides, PCR amplification using primers for these specific genes did not yield positive results in the fenobucarb-degrading Sphingobium and Novosphingobium isolates. researchgate.net This indicates that these bacteria may possess novel genes for carbamate degradation that have not been previously characterized. researchgate.net More recently, a novel carboxylesterase, designated CE_Ubrb, was identified through metagenomic analysis and has been shown to effectively hydrolyze this compound. nih.gov The genes encoding such enzymes are crucial for the adaptation of microbial communities to environments contaminated with this pesticide. nih.gov

Abiotic Degradation Mechanisms in Environmental Matrices

In addition to microbial breakdown, this compound is also subject to abiotic degradation processes, including chemical hydrolysis and photolysis, which contribute significantly to its transformation in the environment.

Hydrolysis under Environmental Conditions (pH-dependent)

The stability of this compound in aquatic environments is highly dependent on pH. The hydrolysis of the carbamate ester bond is the primary chemical degradation pathway. This reaction is significantly faster under alkaline conditions. researchgate.netscbt.com

Studies have shown that carbamate insecticides are generally resistant to hydrolysis at neutral pH values (pH 5-8). researchgate.net However, under alkaline conditions (pH > 8), the rate of hydrolysis increases substantially. researchgate.netclemson.edu For this compound, the degradation half-life (DT50) has been reported to be greater than 28 days at a buffered pH of 2, while it decreases to 16.9 days at pH 9 and further to just 2.06 days at pH 10. scbt.com This indicates that in alkaline soils or water bodies, chemical hydrolysis can be a rapid and significant route of dissipation for this compound.

| pH Condition | Degradation Half-Life (DT50) | Reference |

|---|---|---|

| 2 | > 28 days | scbt.com |

| 9 | 16.9 days | scbt.com |

| 10 | 2.06 days | scbt.com |

Photolytic Decomposition and Products

Photolysis, or degradation by light, is another important abiotic pathway for the transformation of this compound, particularly on plant surfaces and in the upper layers of water bodies. Exposure to sunlight and ultraviolet (UV) radiation can lead to the breakdown of the molecule.

The rate of photolytic decomposition is positively correlated with the duration and intensity of light exposure. ekb.eg Research has shown that this compound degrades relatively quickly when exposed to light, with calculated half-life values of 3.8 hours in direct sunlight and 4 hours when exposed to UV rays. ekb.eg One study observed that after 24 hours of exposure to sunlight, 99.54% of the initial amount had been lost, with complete disappearance after 48 hours. ekb.eg The photolytic process typically involves the formation of free radicals that initiate the breakdown of the parent compound into various smaller molecules. researchgate.net While the specific photolytic degradation products of this compound are not extensively detailed, the process is a key factor in its environmental dissipation.

Environmental Fate Modeling and Pathway Elucidation

Understanding the movement and persistence of this compound in the environment requires modeling its interactions with different environmental compartments, particularly soil and sediment.

Sorption and Desorption Dynamics in Soil and Sediments

Sorption to soil and sediment particles is a critical process that influences the bioavailability, mobility, and degradation rate of this compound. The extent of sorption is determined by the physicochemical properties of both the compound and the soil.

The adsorption-desorption behavior of this insecticide has been studied using batch equilibrium experiments, with the data often fitting well to models such as the Freundlich and Langmuir isotherms. tandfonline.comtandfonline.com Kinetic modeling has indicated that the pseudo-second-order model can effectively describe the rate of adsorption. tandfonline.comtandfonline.com

Several key soil properties significantly influence sorption dynamics:

Organic Matter: Soils with higher organic matter content exhibit greater adsorption of this compound. tandfonline.com Amendments such as farmyard manure have been shown to greatly increase the sorption capacity of soils. tandfonline.com

Clay Content: Clay minerals also play a crucial role in the adsorption process, with higher clay content leading to increased sorption. tandfonline.com

Temperature: Sorption is an exothermic process, meaning that adsorption decreases as the temperature rises. tandfonline.com Conversely, desorption increases at higher temperatures, suggesting a greater potential for the compound to be released from soil particles and become mobile in warmer conditions. tandfonline.com

Desorption studies indicate that the compound is more stably bound to soil at lower temperatures. tandfonline.com The Groundwater Ubiquity Score (GUS) for this compound suggests a moderate potential for leaching, posing a potential concern for the contamination of water resources, especially at higher temperatures where sorption is weaker. tandfonline.com

| Soil Property/Condition | Effect on Sorption | Implication for Environmental Fate | Reference |

|---|---|---|---|

| Increased Organic Matter | Increases | Reduced mobility and bioavailability | tandfonline.com |

| Increased Clay Content | Increases | Reduced mobility | tandfonline.com |

| Increased Temperature | Decreases | Increased potential for leaching and mobility | tandfonline.com |

Leaching and Runoff Potential from Agricultural and Research Areas

Fenobucarb's potential for leaching and runoff is primarily governed by its physicochemical properties, the characteristics of the soil to which it is applied, and environmental conditions such as rainfall and temperature. With a relatively high water solubility, recorded at 420 mg/L, fenobucarb can readily move with water through the soil profile and across the land surface. tandfonline.com

Soil Adsorption and Mobility

The mobility of fenobucarb in soil is largely dictated by its adsorption to soil particles. The organic carbon-water (B12546825) partition coefficient (Koc) is a key indicator of this tendency. Studies have shown that the Koc values for fenobucarb can vary, leading to different classifications of its mobility. In some soils, Koc values were found to be less than 200, indicating a high potential for mobility and leaching. tandfonline.com Conversely, other research has classified fenobucarb as mobile or moderately mobile. researchgate.net This variability is often linked to the soil's organic matter and clay content.

Research has demonstrated that amending soil with organic matter, such as farmyard manure, significantly increases the adsorption of fenobucarb. tandfonline.comtandfonline.com Clay content also plays a role in enhancing adsorption, though to a lesser extent than organic matter. tandfonline.comtandfonline.com The Freundlich adsorption isotherm has been shown to effectively model the adsorption behavior of fenobucarb in soil. tandfonline.com

Table 1: Freundlich Adsorption Constants (Kfads) for Fenobucarb in Various Soils This interactive table provides a summary of Freundlich adsorption constants from a study on the effect of soil amendments. A higher Kfads value indicates a greater affinity of the pesticide for the soil, suggesting lower mobility.

| Soil Type | Amendment | Kfads Range | Increased Adsorption Compared to Unamended Soil |

|---|---|---|---|

| Soil I | None | 1.34 - 2.12 | - |

| Soil I | Bentonite (B74815) Clay | Higher than unamended | Yes |

| Soil I | Farmyard Manure | Higher than bentonite clay amended | Yes |

| Soil II | None | 1.46 - 2.66 | - |

| Soil II | Bentonite Clay | Higher than unamended | Yes |

| Soil II | Farmyard Manure | Higher than bentonite clay amended | Yes |

| Soil III | None | 1.60 - 3.30 | - |

| Soil III | Bentonite Clay | Higher than unamended | Yes |

| Soil III | Farmyard Manure | Higher than bentonite clay amended | Yes |

Data sourced from a study on the effects of soil amendments on fenobucarb adsorption. tandfonline.com

Desorption studies, which indicate the potential for the chemical to be released from soil particles and become mobile again, have shown that fenobucarb's stability is greater at lower temperatures. tandfonline.com The percentage of fenobucarb desorbed was found to be lower in soils with higher organic and clay content. tandfonline.com For instance, one study found that a soil with higher organic and clay content had a desorption rate of 51.82% to 63.47%, whereas a soil with lower organic and clay content exhibited a higher desorption rate of 63.23% to 70.12%. tandfonline.com

Leaching Potential and Groundwater Contamination Risk

The Groundwater Ubiquity Score (GUS) is a tool used to estimate the leaching potential of pesticides. It is calculated using the pesticide's half-life in soil and its Koc value. A higher GUS value suggests a greater likelihood of the pesticide leaching into groundwater.

Calculated GUS values for fenobucarb have been reported in the range of 2.30 to 2.95, which classifies it as a "transitional leacher," indicating a moderate potential to contaminate groundwater, particularly at higher temperatures. tandfonline.comtandfonline.com

Table 2: Leaching Potential of Fenobucarb Based on GUS Values This interactive table presents the classification of fenobucarb's leaching potential based on its Groundwater Ubiquity Score (GUS).

| GUS Value Range | Leaching Potential Classification | Implication |

|---|---|---|

| 2.30 - 2.95 | Transitional Leacher | Moderate potential to contaminate groundwater, especially at higher temperatures. |

Data based on calculated GUS values from soil amendment studies. tandfonline.comtandfonline.com

Runoff from Agricultural Fields

Surface runoff is another significant pathway for the transport of fenobucarb from treated areas to adjacent water bodies. Its high water solubility facilitates its movement with runoff water. tandfonline.com The application of fenobucarb in rice paddies has led to its detection in nearby rivers, indicating its transport via runoff from these agricultural systems. researchgate.net

Studies in Japan have frequently detected fenobucarb in river streams in agricultural regions, with concentrations ranging from 0.0042 to 36.1 µg/L. researchgate.net The timing and intensity of rainfall or irrigation following application are critical factors influencing the amount of fenobucarb lost to runoff. Heavy rainfall shortly after application can lead to higher concentrations in runoff water.

While specific quantitative data on the percentage of applied fenobucarb lost to runoff from field plots is limited, the general principles of pesticide runoff suggest that losses can be significant under certain conditions. Factors that can mitigate runoff losses include practices that reduce water flow velocity and increase infiltration, such as the use of vegetative filter strips.

Analytical Methodologies for Research and Monitoring of 4 Butan 2 Ylphenyl N Methylcarbamate

Chromatographic Techniques for Separation and Detection

Chromatography is a cornerstone for the analysis of (4-butan-2-ylphenyl) N-methylcarbamate, providing the necessary separation from interfering compounds present in the sample matrix. Both high-performance liquid chromatography and gas chromatography are widely employed, each with specific advantages depending on the application.

High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the analysis of this compound, as it can handle the thermally labile nature of carbamates without the need for derivatization. scispec.co.th The choice of detector is critical and is selected based on the required sensitivity, selectivity, and the complexity of the sample matrix.

UV-Vis and Photodiode Array (PDA) Detection: HPLC coupled with Ultraviolet-Visible (UV-Vis) or Photodiode Array (PDA) detectors is commonly used for the determination of this compound. ekb.egresearchgate.net A study on its residues in tomatoes utilized an HPLC system with a UV/Vis detector set at a wavelength of 254 nm. ekb.eg For the analysis in vegetables, an optimized method used a PDA detector with a mobile phase of acetonitrile (B52724) and water (1:1, v/v) in an isocratic run, achieving a limit of detection (LOD) of 0.007 mg/kg and a limit of quantification (LOQ) of 0.02 mg/kg. researchgate.net

Fluorescence Detection (FLD): For enhanced sensitivity and selectivity, HPLC with fluorescence detection can be employed, often involving a post-column derivatization step. This process involves hydrolyzing the carbamate (B1207046) to methylamine (B109427), which then reacts with a reagent like o-phthalaldehyde (B127526) (OPA) to form a fluorescent derivative. jfda-online.com This method is particularly useful for analyzing multiple carbamate residues in complex samples like fruits and vegetables. jfda-online.com

Mass Spectrometry (MS) Detection: The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) represents the gold standard for trace-level quantification due to its exceptional sensitivity and selectivity. An LC-electrospray ionization (ESI) MS/MS method was developed for quantifying this compound residues in various animal and aquatic food products, including porcine muscle, egg, milk, eel, flatfish, and shrimp. nih.gov This method utilized a modified QuEChERS extraction and achieved a low limit of quantification of 2 μg/kg. nih.gov The use of matrix-matched calibration curves is often necessary to ensure accuracy. nih.gov

| Detector | Matrix | Mobile Phase | Column | LOD/LOQ | Reference |

|---|---|---|---|---|---|

| PDA | Vegetable | Acetonitrile:Water (1:1, v/v) | RP-C18 | LOD: 0.007 mg/kg, LOQ: 0.02 mg/kg | researchgate.net |

| UV/Vis (254 nm) | Tomato | Methanol:Water (90:10) | C18 | Not Specified | ekb.eg |

| ESI-MS/MS | Animal & Aquatic Food | Gradient Elution | Not Specified | LOQ: 2 μg/kg | nih.gov |

| Fluorescence (Post-column derivatization) | Fruits & Vegetables | Acetonitrile:Water (Gradient) | C18 | 0.001 - 0.03 µg/g | jfda-online.com |

Gas Chromatography (GC) is another powerful technique for pesticide analysis, offering high resolution. However, due to the thermal instability of N-methylcarbamates like this compound, direct analysis can lead to degradation in the hot injector port. scispec.co.th To overcome this, derivatization strategies are employed to convert the analyte into a more volatile and thermally stable form. nih.govyoutube.com

Common derivatization strategies include:

Alkylation: This involves replacing the active hydrogen on the nitrogen atom with an alkyl group. Flash methylation in the injection port is one such technique that allows for the sensitive and robust analysis of carbamates by GC-MS/MS. scispec.co.th

Silylation: This process replaces the active hydrogen with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.gov The N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) reagent is noted for its ability to produce stable derivatives suitable for GC-MS analysis. nih.gov

Acylation: This involves introducing an acyl group, often using reagents like trifluoroacetic anhydride (B1165640) (TFAA). This can improve volatility and detection sensitivity, especially with an electron capture detector (ECD). nih.gov

A study on insecticides in indoor air utilized GC-MS to analyze for this compound, demonstrating the applicability of GC-based methods for this compound in air samples. jst.go.jp The choice of derivatization agent and reaction conditions must be carefully optimized to ensure a reproducible and complete reaction for accurate quantification. nih.gov

Immunochemical and Biosensor-Based Detection Approaches

While chromatographic methods provide high accuracy and reliability, they can be time-consuming and require sophisticated instrumentation. Immunochemical and biosensor-based methods offer alternative or complementary approaches that are often faster, more portable, and suitable for rapid screening purposes.

Enzyme-Linked Immunosorbent Assay (ELISA) is an immunological technique that uses the specific binding between an antibody and its target antigen for detection. mdpi.com The development of an ELISA for this compound involves producing specific monoclonal or polyclonal antibodies that recognize the molecule. mdpi.com The assay is typically performed in a competitive format where the sample analyte competes with a labeled enzyme-analyte conjugate for a limited number of antibody binding sites. nih.gov

The performance of an ELISA is highly dependent on the specificity of the antibody and the optimization of assay parameters such as antibody and antigen concentrations. nih.gov While highly sensitive ELISAs have been developed for other carbamates like carbofuran (B1668357) and fenoxycarb, these assays can sometimes be limited by cross-reactivity with structurally similar compounds and susceptibility to matrix effects, which may necessitate sample dilution or cleanup. mdpi.comnih.gov Nevertheless, ELISAs provide a high-throughput screening tool for analyzing a large number of samples quickly. mdpi.com

Electrochemical biosensors are analytical devices that combine a biological recognition element with an electrochemical transducer to generate a signal proportional to the analyte concentration. acs.org For carbamates, the most common approach is based on the inhibition of the enzyme acetylcholinesterase (AChE). nih.gov

This compound, like other carbamate insecticides, inhibits the activity of AChE. The biosensor measures the activity of immobilized AChE before and after exposure to a sample. A decrease in enzyme activity, typically measured by the change in current from the oxidation of a substrate like acetylthiocholine, indicates the presence of carbamates. nih.gov

Recent developments have focused on enhancing the sensitivity and stability of these biosensors by using nanomaterials. A screening assay for several phenyl carbamates, including this compound, was developed using a screen-printed sensor modified with nano carbon black. researchgate.net This sensor, which detected the hydrolysis product of the carbamate, demonstrated good sensitivity with a limit of detection of ≤ 8.0 × 10⁻⁸ mol L⁻¹ and was successfully applied to grain samples. researchgate.net Nanocomposite-based enzyme-less electrochemical sensors are also being explored as a stable alternative to traditional enzyme-based biosensors. benthamdirect.com

| Sensor Type | Principle | Target Analytes | Key Features | Reference |

|---|---|---|---|---|

| AChE-based Electrochemical Biosensor | Enzyme Inhibition | Carbamate pesticides | Sensitive, based on biological activity | nih.gov |

| Nano Carbon Black Screen-Printed Sensor | Direct electrochemical detection of hydrolysis product | Carbaryl, Carbofuran, Isoprocarb, Fenobucarb (B33119) | LOD ≤ 8.0 × 10⁻⁸ M, applied to grain samples | researchgate.net |

| Nanocomposite-based Enzyme-less Sensor | Direct electrochemical detection | Organophosphorus and carbamate pesticides | Alternative to enzyme-based sensors, potentially more stable | benthamdirect.com |

Sample Preparation and Matrix Effects in Environmental and Biological Samples

The analysis of this compound in real-world samples is complicated by the presence of other compounds that constitute the sample matrix. bataviabiosciences.com These co-extractives can interfere with the detection and quantification of the target analyte, a phenomenon known as the matrix effect. eijppr.comnih.gov Therefore, effective sample preparation is a critical step to isolate the analyte and minimize these interferences. nih.gov

Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE): A conventional method used to separate analytes from a sample based on their relative solubilities in two different immiscible liquids. nih.gov

Solid-Phase Extraction (SPE): A more modern and efficient technique that uses a solid sorbent (e.g., C18) to selectively adsorb the analyte from the liquid sample, while interfering compounds are washed away. nih.gov This is widely used for cleaning up pesticide residues from water and soil samples. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become very popular for pesticide residue analysis in food matrices. It typically involves an initial extraction with acetonitrile followed by a cleanup step using dispersive SPE. A modified QuEChERS protocol has been successfully applied for the analysis of this compound in diverse animal and aquatic foods. nih.gov

Matrix effects, which can cause either signal suppression or enhancement, are particularly pronounced in highly sensitive techniques like LC-MS/MS. eijppr.comnih.gov They arise from co-eluting matrix components that affect the ionization efficiency of the target analyte in the mass spectrometer's source. nih.gov Phospholipids are a major cause of matrix effects in biological samples like plasma and whole blood. chromatographytoday.com To mitigate these effects, analysts can employ several strategies: improving the sample cleanup procedure to remove more interfering compounds, optimizing chromatographic separation to resolve the analyte from matrix components, or using matrix-matched standards for calibration. eijppr.com

Extraction Techniques (e.g., Solid Phase Extraction, Liquid-Liquid Extraction)

The initial step in the analysis of fenobucarb from complex samples is the efficient extraction of the analyte from the matrix. The choice of extraction technique depends on the nature of the sample (e.g., water, soil, food products) and the desired level of sensitivity.

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and preconcentration of fenobucarb from aqueous samples. This method involves passing the sample through a solid sorbent material that retains the analyte, which is then eluted with a small volume of an organic solvent. Bonded silica (B1680970) sorbents, such as C18, are commonly used for the purification of fenobucarb from sample extracts. nih.govndl.go.jp Magnetic solid-phase extraction (MSPE) using magnetic sorbents offers a rapid and efficient alternative for the enrichment of fenobucarb from large volume samples. acs.org

Liquid-Liquid Extraction (LLE) is a conventional method for extracting fenobucarb from aqueous and solid samples. This technique relies on the partitioning of the analyte between two immiscible liquid phases, typically water and an organic solvent. Solvents such as methylene (B1212753) chloride and chloroform (B151607) have been utilized for the extraction of fenobucarb from tomato fruits and water samples, respectively. ekb.eg

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has gained popularity for the extraction of fenobucarb from a variety of food and biological matrices, including vegetables, animal tissues, and aquatic food products. nih.govacs.orgnih.gov This procedure typically involves an initial extraction with acetonitrile, followed by a partitioning step using salts like magnesium sulfate (B86663) and sodium chloride. Different versions of the QuEChERS method, such as the original unbuffered, acetate-buffered, and citrate-buffered methods, have been evaluated for fenobucarb analysis, with the acetate-buffered version demonstrating high and consistent recoveries in beef muscle samples. nih.gov

Interactive Data Table: Comparison of Extraction Techniques for Fenobucarb

| Extraction Technique | Sample Matrix | Extraction Solvent/Sorbent | Key Findings | Reference |

| QuEChERS | Animal & Aquatic Food Products | Acetonitrile with 0.1% trifluoroacetic acid | Good extraction efficiencies with recoveries from 61.38% to 102.21%. | nih.gov |

| QuEChERS | Beef Muscles | Acetonitrile (Original, Acetate-buffered, Citrate-buffered) | Acetate-buffered version provided higher and more consistent recoveries (83.7-93.4%). | nih.gov |

| QuEChERS | Cabbage, Strawberry, Soil | Acetonitrile | Effective for sample preparation prior to HPLC-MS/MS analysis. | acs.org |

| Liquid-Liquid Extraction | Tomato Fruits | Methylene Chloride | Used for the extraction of residues from fruit samples. | ekb.eg |

| Magnetic Solid-Phase Extraction | Water and Zucchini | Magnetic Metal-Organic Frameworks | Excellent extraction efficiency with high adsorption capacities. | acs.org |

Cleanup Procedures and Derivatization for Enhanced Sensitivity

Following extraction, a cleanup step is often necessary to remove co-extracted matrix components that can interfere with the instrumental analysis and affect the accuracy and sensitivity of the method.

For fenobucarb, Solid-Phase Extraction (SPE) cartridges containing C18 sorbent are frequently used for the cleanup of extracts from various food matrices. nih.gov In a study on tomato fruits, a cleanup procedure involving a coagulation solution (ammonium chloride and orthophosphoric acid) followed by filtration through a chromatographic column packed with Hyflo Super-Cel was employed. ekb.eg

Derivatization can be employed to enhance the detectability of fenobucarb, particularly for analytical techniques like HPLC with fluorescence detection or GC. Alkaline hydrolysis of fenobucarb to its phenolic derivative is a common derivatization approach. tandfonline.com Spectrofluorimetric methods may involve the condensation of methylamine (a hydrolysis product) with acetylacetone (B45752) and formaldehyde. researchgate.netresearchgate.net However, with the advent of highly sensitive mass spectrometry detectors (LC-MS/MS and GC-MS), direct analysis of the underivatized compound is often preferred due to its simplicity and speed. nih.govnih.govdergipark.org.tr

Method Validation and Performance Characteristics in Research Studies

The validation of analytical methods is essential to ensure the reliability and reproducibility of the results. Key performance characteristics that are evaluated include linearity, accuracy (recovery), precision (relative standard deviation), and the limits of detection (LOD) and quantification (LOQ).

Numerous studies have reported validated methods for the determination of fenobucarb in diverse matrices. For instance, an HPLC method for fenobucarb in vegetables reported a recovery of 84.5%, with an LOD of 0.007 mg/kg and an LOQ of 0.02 mg/kg. researchgate.net A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method coupled with a QuEChERS extraction for animal and aquatic food products demonstrated recoveries ranging from 61.38% to 102.21% with relative standard deviations (RSDs) generally below 13%. nih.gov The LOQ for this method was 2 µg/kg. nih.gov

In another study using LC-MS/MS for fenobucarb in beef muscle, the acetate-buffered QuEChERS method yielded recoveries of 83.7-93.4% with RSDs under 5%. nih.gov The LOD and LOQ for this method were 1.5 µg/kg and 5 µg/kg, respectively. nih.gov An inter-laboratory validation of a GC-MS method for fenobucarb in indoor air reported accuracies in the range of 76.7%–112.8% and demonstrated good repeatability and reproducibility. jst.go.jp

Linearity is typically assessed by constructing calibration curves, and correlation coefficients (R²) greater than 0.99 are generally considered acceptable. nih.govjst.go.jp

Interactive Data Table: Performance Characteristics of Analytical Methods for Fenobucarb

| Analytical Technique | Sample Matrix | Linearity (R²) | Recovery (%) | LOD | LOQ | Reference |

| HPLC | Vegetables | - | 84.5 | 0.007 mg/kg | 0.02 mg/kg | researchgate.net |

| LC-MS/MS | Animal & Aquatic Food Products | ≥0.9865 | 61.38 - 102.21 | - | 2 µg/kg | nih.gov |

| LC-MS/MS | Beef Muscles | - | 83.7 - 93.4 | 1.5 µg/kg | 5 µg/kg | nih.gov |

| GC-MS | Indoor Air | >0.99 | 76.7 - 112.8 | 0.0071 µg/m³ | 0.024 µg/m³ | jst.go.jp |

| HPLC with Electrochemical Detection | River Water | - | - | ~0.7 ppb | - | tandfonline.com |

| Spectrofluorimetric Method | Water, Grains, Vegetables | - | - | - | - | researchgate.net |

Structure Activity Relationship Sar Studies and Molecular Design Pertaining to 4 Butan 2 Ylphenyl N Methylcarbamate

Influence of Phenyl Ring Substituents on Biological Activity

The nature and position of substituents on the phenyl ring of carbamates play a pivotal role in determining their insecticidal efficacy. These modifications can significantly alter the electronic and steric properties of the molecule, thereby affecting its interaction with the active site of acetylcholinesterase.

Positional Effects of the Butan-2-yl Group

For optimal inhibition, the carbamate (B1207046) molecule must bind to the enzyme's active site, which is composed of an anionic site and an esteratic site. The orientation of the phenyl ring and its substituents is crucial for this interaction. It is hypothesized that the placement of the sec-butyl group at the ortho (2-position), as seen in fenobucarb (B33119), provides a favorable steric hindrance that promotes a proper orientation for the carbamate moiety to interact with the serine residue in the esteratic site. Moving the sec-butyl group to the meta (3-position) or para (4-position) could alter this optimal fit, potentially leading to a decrease in inhibitory potency. The para-position, in particular, might place the bulky group in a region of the active site that is less accommodating, thereby reducing the binding affinity and, consequently, the insecticidal activity.

Electronic and Steric Effects of Substituents

The electronic and steric properties of substituents on the phenyl ring are critical determinants of a carbamate's biological activity. Quantitative Structure-Activity Relationship (QSAR) studies on various series of phenyl N-methylcarbamates have demonstrated that both electronic effects, as described by Hammett constants (σ), and steric effects, as described by Taft constants (Es), play significant roles.

Electron-withdrawing groups on the phenyl ring generally enhance the carbamylation rate of acetylcholinesterase, leading to increased inhibitory potency. This is because they make the carbamate carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the serine hydroxyl group in the enzyme's active site. Conversely, electron-donating groups tend to decrease activity.

Steric factors are also crucial. The size and shape of the substituents can either promote or hinder the binding of the carbamate to the active site. A well-placed bulky group can enhance binding through van der Waals interactions, while an unfavorably positioned or overly large group can cause steric hindrance, preventing proper alignment for inhibition.

The following table presents hypothetical data based on general QSAR principles for carbamate insecticides, illustrating the potential impact of different substituents on the phenyl ring of a (butan-2-ylphenyl) N-methylcarbamate scaffold on acetylcholinesterase inhibition.

| Substituent (R) on Phenyl Ring | Hammett Constant (σ) | Taft Steric Parameter (Es) | Predicted Relative AChE Inhibition |

| H | 0.00 | 1.24 | Moderate |

| 4-NO2 | 0.78 | 0.00 | High |

| 4-Cl | 0.23 | 0.27 | High-Moderate |

| 4-CH3 | -0.17 | 0.00 | Low-Moderate |

| 4-OCH3 | -0.27 | 0.69 | Low |

| 3,5-di-Cl | 0.74 | 0.54 | Very High |

Impact of N-Alkyl Group Variations on Enzyme Interaction

The N-methyl group in (4-butan-2-ylphenyl) N-methylcarbamate is a common feature in many insecticidal carbamates. However, variations in this N-alkyl substituent can significantly impact the compound's interaction with acetylcholinesterase. The size and nature of the N-alkyl group can influence both the affinity of the carbamate for the active site and the rate of the carbamylation reaction.

Studies on other carbamates have shown that increasing the length of the N-alkyl chain from methyl to ethyl or propyl can sometimes lead to a decrease in inhibitory activity. This is thought to be due to steric hindrance within the active site. However, in some cases, larger N-alkyl groups can lead to increased potency, suggesting that they may interact with hydrophobic pockets within the enzyme's active site gorge. The introduction of unsaturation or cyclic structures on the N-alkyl group can also modulate activity, further highlighting the importance of this part of the molecule in enzyme-inhibitor interactions.

Stereochemical Influences on Carbamate Activity and Metabolism

The butan-2-yl group in this compound contains a chiral center, meaning the compound can exist as two enantiomers: (R)- and (S)-isomers. Stereochemistry plays a crucial role in the biological activity and metabolism of many pesticides, and this is particularly true for fenobucarb, the 2-isomer.

Research has demonstrated significant differences in the insecticidal activity and toxicity of the enantiomers of fenobucarb. Typically, one enantiomer exhibits higher biological activity than the other due to a better stereospecific fit with the target enzyme. For fenobucarb, it has been shown that the (R)-enantiomer possesses higher insecticidal activity against certain pests compared to the (S)-enantiomer. This is attributed to a more favorable interaction of the (R)-isomer with the active site of acetylcholinesterase.

Furthermore, the metabolism of the enantiomers can also be stereoselective. The enzymes responsible for detoxification in both target and non-target organisms may preferentially metabolize one enantiomer over the other. This can lead to differences in the persistence and toxicity of the individual isomers in the environment and in organisms. For instance, one enantiomer might be more rapidly detoxified, leading to lower toxicity in non-target species.

The following table summarizes the differential activity and toxicity of fenobucarb enantiomers based on published research.

| Enantiomer | Relative Insecticidal Activity | Relative Toxicity to Non-Target Organisms |

| (R)-fenobucarb | Higher | Lower |

| (S)-fenobucarb | Lower | Higher |

Rational Design of Modified Carbamate Structures for Targeted Research Applications

The principles of structure-activity relationships for carbamates can be harnessed for the rational design of modified structures with specific properties for targeted research applications. By understanding how different molecular features influence enzyme inhibition, scientists can design novel carbamate-based molecules as tools to study acetylcholinesterase and other serine hydrolases.

One area of active research is the development of fluorescent probes to visualize and quantify acetylcholinesterase activity in biological systems. This can be achieved by attaching a fluorophore to a carbamate scaffold. The carbamate acts as a recognition element, directing the probe to the active site of the enzyme. Upon carbamylation of the enzyme, a change in the fluorescence properties of the probe can occur, allowing for the detection of enzyme activity. The design of such probes requires careful consideration of the linker between the carbamate and the fluorophore to ensure that neither part of the molecule interferes with the function of the other.

Furthermore, by modifying the leaving group of the carbamate (the phenyl portion) or the N-alkyl group, researchers can fine-tune the reactivity and selectivity of the molecule. For example, by incorporating specific functional groups, it may be possible to design carbamates that selectively inhibit certain isoforms of acetylcholinesterase or that can be used to map the active site of the enzyme. Bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties, is a common strategy in this type of rational design to improve potency, selectivity, or metabolic stability. science.gov

Ecological Research Perspectives on the Environmental Presence and Interactions of 4 Butan 2 Ylphenyl N Methylcarbamate

Impact on Non-Target Organism Populations in Aquatic and Terrestrial Ecosystems (Mechanistic or Population Level Studies)

Fenobucarb (B33119) poses a considerable environmental risk to a variety of non-target organisms in both aquatic and terrestrial ecosystems. researchgate.net The primary mechanism of toxicity for fenobucarb, like other carbamate (B1207046) insecticides, is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. mdpi.com This inhibition disrupts nerve impulse transmission, leading to a range of sublethal and lethal effects. mdpi.com

Aquatic Ecosystems:

In aquatic environments, fenobucarb's high water solubility facilitates its dispersal through surface runoff into rivers, lakes, and ponds, where it can adversely affect a wide range of organisms. mdpi.com

Fish: Studies on fish species have demonstrated significant sublethal effects even at concentrations well below lethal levels. For instance, in silver barb (Barbonymus gonionotus), exposure to fenobucarb led to a rapid and significant inhibition of brain AChE activity, peaking within hours of exposure. mdpi.com This neurological disruption manifested as abnormal swimming behaviors, including hyperactivity and erratic movements. mdpi.com Research on zebrafish (Danio rerio) embryos has revealed that fenobucarb can induce developmental neurotoxicity. nih.gov Observed effects include increased production of reactive oxygen species (ROS), activation of caspases (indicating apoptosis or programmed cell death), and damage to central and peripheral motor neurons. nih.gov Furthermore, the expression of genes crucial for nervous system development and function was significantly downregulated following exposure. nih.gov

Aquatic Invertebrates: Mayflies, which are important indicators of water quality, have shown sensitivity to fenobucarb. Chronic exposure in model streams has been found to affect the development and emergence of mayfly larvae, such as Epeorus latifolium. researchgate.net At low concentrations, a gradual decrease in the larval population and a reduction in the number of emerging adults were observed over a two-month period, suggesting potential disruption of the endocrine system. researchgate.net

Terrestrial Ecosystems:

In terrestrial environments, soil-dwelling organisms are particularly at risk from fenobucarb application.

Earthworms: Research on the earthworm Eisenia fetida has shown that these organisms can accumulate fenobucarb from the soil. researchgate.net This exposure can have implications for soil health and the organisms that rely on earthworms as a food source.

The following table summarizes the observed impacts of (4-butan-2-ylphenyl) N-methylcarbamate on various non-target organisms.

| Organism Category | Species | Ecosystem | Observed Impacts | Mechanism of Action |

| Fish | Silver Barb (Barbonymus gonionotus) | Aquatic | Reduced brain AChE activity, abnormal swimming behavior, altered growth and feed conversion rate. mdpi.com | Acetylcholinesterase (AChE) Inhibition. mdpi.com |

| Zebrafish (Danio rerio) | Aquatic | Developmental neurotoxicity, oxidative stress, apoptosis, damage to neurons, reduced motility. nih.gov | AChE Inhibition, Oxidative Stress, Apoptosis. nih.gov | |

| Aquatic Invertebrates | Mayfly (Epeorus latifolium) | Aquatic | Decreased larval survival, reduced adult emergence. researchgate.net | Potential Endocrine Disruption. researchgate.net |

| Terrestrial Invertebrates | Earthworm (Eisenia fetida) | Terrestrial | Bioaccumulation of the compound. researchgate.net | Not specified in the study. |

Trophic Transfer and Bioaccumulation Research in Model Organisms

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment and food, leading to a concentration higher than in the surrounding medium. nih.gov This process is a significant concern for persistent chemicals as it can lead to biomagnification, where the concentration of the substance increases at successively higher levels in the food chain. nih.gov

Research has shown that this compound can bioaccumulate in non-target organisms. A study on grass carp (B13450389) (Ctenopharyngodon idella) fed with fenobucarb-contaminated grass revealed increased levels of the pesticide in the fish flesh, suggesting bioconcentration. researchgate.net This study also noted that fenobucarb had the most significant effects among the tested pesticides, leading to reduced feed uptake and physiological stress. researchgate.net

In the terrestrial ecosystem, studies on the earthworm Eisenia fetida have demonstrated the bioaccumulation of fenobucarb. researchgate.net Interestingly, this research also highlighted the stereoselective accumulation of fenobucarb enantiomers, with the S-(+)-enantiomer being preferentially accumulated over its R-(-) counterpart. researchgate.net This enantioselectivity is an important factor in understanding the environmental fate and potential risks of chiral pesticides.

While systemic insecticides like fenobucarb are generally considered not to bioaccumulate to the same extent as organochlorine pesticides, their presence in organisms at lower trophic levels, such as invertebrates and fish, indicates a potential for trophic transfer to predators. ufl.edu The consumption of contaminated prey can be a significant route of exposure for animals higher up the food chain. nih.gov

| Organism | Route of Exposure | Tissue/Compartment | Finding |

| Grass Carp (Ctenopharyngodon idella) | Dietary (contaminated grass) | Flesh | Increased levels of fenobucarb detected, suggesting bioconcentration. researchgate.net |

| Earthworm (Eisenia fetida) | Soil | Whole body | Preferential bioaccumulation of the S-(+)-enantiomer of fenobucarb. researchgate.net |

Community-Level Responses to Carbamate Exposure in Controlled Ecosystems

To understand the broader ecological implications of pesticide contamination, researchers often use controlled ecosystems such as mesocosms. These are large, outdoor experimental systems that can simulate a more realistic environment than laboratory studies, allowing for the examination of effects on entire communities and their interactions. nih.gov

A large-scale mesocosm experiment evaluating the effects of different pesticide classes on temperate pond communities found that insecticides, including carbamates, had consistent effects on ecosystem function. nih.govd-nb.info The study revealed that insecticides can induce top-down effects, altering the zooplankton community composition. d-nb.info A shift from more efficient phytoplankton grazers, like cladocerans, to less efficient ones, like copepods, can lead to an increase in phytoplankton primary production and respiration. d-nb.info This trophic cascade demonstrates how the impact on one group of organisms can have ripple effects throughout the ecosystem. d-nb.info

A study conducted in irrigation ponds in Japan investigated the impacts of multiple environmental stressors, including the presence of fenobucarb (BPMC), on the taxonomic richness of freshwater animals. nih.gov The research found that fenobucarb, in interaction with other stressors, was a significant factor affecting invertebrate communities. nih.gov This suggests that even at environmentally relevant concentrations, fenobucarb can contribute to a decline in the biodiversity of aquatic communities, especially in ecosystems already under stress. nih.gov

| Ecosystem Type | Key Findings |

| Freshwater Pond Mesocosms | Insecticides, including the carbamate class, caused a shift in zooplankton community composition, leading to an increase in phytoplankton production through a trophic cascade effect. nih.govd-nb.info |

| Irrigation Ponds | Fenobucarb, in conjunction with other stressors, was found to be a significant factor in the loss of taxonomic richness among invertebrate and large insect communities. nih.gov |

Synergistic and Antagonistic Interactions with Other Environmental Stressors

In natural ecosystems, organisms are rarely exposed to a single chemical in isolation. They are often subjected to a mixture of pesticides and other environmental stressors, which can lead to complex interactions. nih.gov These interactions can be synergistic, where the combined effect is greater than the sum of the individual effects, or antagonistic, where the combined effect is less. nih.gov

Synergistic Interactions:

With Other Pesticides: Research on the joint toxicity of fenobucarb and the organophosphate insecticide chlorpyrifos (B1668852) on climbing perch (Anabas testudineus) in the Mekong Delta has demonstrated a synergistic effect. nih.gov The study found that the combination of these two acetylcholinesterase-inhibiting insecticides resulted in a quicker and more pronounced inhibition of brain AChE activity than fenobucarb alone. nih.gov This highlights the increased risk posed by pesticide mixtures commonly found in agricultural runoff. researchgate.net

Antagonistic Interactions:

While much of the focus is on synergistic effects, antagonistic interactions also occur. For example, a study on the N2-fixing cyanobacterium Cylindrospermum sp. investigated the combined effects of carbamate insecticides (carbaryl and carbofuran) and chemical fertilizers. nih.gov The results showed that the fertilizers were generally antagonistic to the toxicity of the carbamates, meaning they reduced the insecticides' negative impact on the cyanobacterium. nih.gov However, under certain conditions, a synergistic effect was observed where a specific concentration of urea (B33335) enhanced the growth-promoting effect of carbofuran (B1668357). nih.gov This demonstrates the complexity of chemical interactions in the environment.

| Interacting Substance/Stressor | Organism | Type of Interaction | Observed Effect |

| Chlorpyrifos (organophosphate insecticide) | Climbing Perch (Anabas testudineus) | Synergistic | Quicker and more prolonged inhibition of brain acetylcholinesterase activity compared to fenobucarb alone. nih.gov |

| Bluegill (invasive fish) | Large Insect Community | Synergistic | Increased negative impact on taxonomic richness. nih.gov |

| Concrete Bank Protection (habitat alteration) | Invertebrate Community | Synergistic | Increased negative impact on taxonomic richness. nih.gov |

| Chemical Fertilizers (Urea, Super Phosphate, Potash) | Cyanobacterium (Cylindrospermum sp.) | Antagonistic (generally) | Reduced the toxicity of carbamate insecticides. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-butan-2-ylphenyl) N-methylcarbamate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves reacting isopropyl chloroformate with 4-bromoaniline derivatives under controlled conditions. Key parameters include maintaining anhydrous conditions, using solvents like chloroform or acetone, and optimizing temperature (40–60°C) to prevent side reactions. Purification via column chromatography (silica gel, petroleum ether/ethyl acetate eluent) ensures high yield (>75%) and purity (>95%) . For structurally analogous carbamates, catalytic HCl has been employed to enhance reaction efficiency .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?